![molecular formula C9H15N B179227 1-(But-3-yn-1-yl)piperidine CAS No. 14256-74-7](/img/structure/B179227.png)
1-(But-3-yn-1-yl)piperidine
Overview
Description
1-But-3-ynylpiperidine is used as a reagent in the synthesis of novel tetrahydronaphthyridines which have dual histamine H3 receptor antagonistic and serotonin reuptake transporter inhibitory activity .
Synthesis Analysis
The synthesis of 1-(But-3-yn-1-yl)piperidine involves several steps. Thin-layer chromatography (TLC) was conducted with Merck Silica Gel 60 F254 pre-coated plates and spots were visualized by ultraviolet UV and potassium permanganate stain .Molecular Structure Analysis
The molecular structure of 1-(But-3-yn-1-yl)piperidine is C9H15N with a molecular weight of 137.22 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
1-(But-3-yn-1-yl)piperidine is highly reactive and can undergo various chemical reactions. It is used as a building block and reagent in synthesizing organic compounds .Physical And Chemical Properties Analysis
1-(But-3-yn-1-yl)piperidine is a liquid at room temperature. It has a molecular weight of 137.22 and its IUPAC name is 1-but-3-ynylpiperidine .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents. They show activity against various cancer cell lines, including androgen-refractory cancer cell lines (ARPC), breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells .
Antiviral and Antimicrobial Applications
These compounds are also being explored for their antiviral and antimicrobial properties, which could lead to new treatments for infectious diseases .
Antimalarial Applications
Piperidine derivatives have shown potential as antimalarial agents, which is crucial for developing new therapies against resistant strains of malaria .
Analgesic and Anti-inflammatory Applications
Their analgesic and anti-inflammatory properties make them candidates for pain relief and inflammation management .
Antihypertensive Applications
Some piperidine derivatives are being investigated for their antihypertensive effects, which could be beneficial in treating high blood pressure .
Anti-Alzheimer’s Applications
Due to their pharmacophoric features, these compounds are being studied for their potential use in anti-Alzheimer’s disease treatments .
Antipsychotic Applications
Piperidine derivatives can also serve as antipsychotic agents, offering new avenues for psychiatric treatment .
Anticoagulant Applications
Lastly, their anticoagulant properties are being researched, which could lead to new blood-thinning medications .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(but-3-yn-1-yl)piperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to different physiological effects .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-but-3-ynylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHDOSFNAEDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522871 | |
Record name | 1-(But-3-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)piperidine | |
CAS RN |
14256-74-7 | |
Record name | 1-(But-3-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(but-3-yn-1-yl)piperidine in the synthesis of (±)-decinine?
A: 1-(But-3-yn-1-yl)piperidine serves as a crucial building block in the total synthesis of (±)-decinine []. It undergoes a gold-catalyzed annulation reaction with another fragment to form lasubine II, an intermediate compound in the multi-step synthesis. This reaction is notable for its efficiency and ability to form the desired ring structure present in both lasubine II and the final target molecule, (±)-decinine.
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